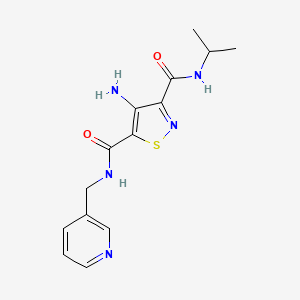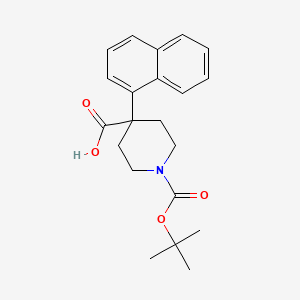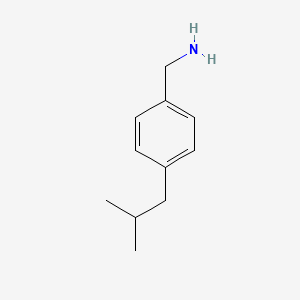![molecular formula C18H15N3O4 B2865852 1-烯丙基-5-苯基-8,9-二氢呋喃[3',4':5,6]吡啶并[2,3-d]嘧啶-2,4,6(1H,3H,5H)-三酮 CAS No. 897623-15-3](/img/structure/B2865852.png)
1-烯丙基-5-苯基-8,9-二氢呋喃[3',4':5,6]吡啶并[2,3-d]嘧啶-2,4,6(1H,3H,5H)-三酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . A common approach for pyrimidine derivative formation involves using an electrophilic reagent and various o-amino nitriles or o-amino ester as 1,4-binucleophiles .Molecular Structure Analysis
Pyrimidine is an electron-rich nitrogen-containing heterocycle. Its synthetic versatility allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis
Electrophilic cyclization of 2-(allylamino)- and 2-(cinnamylamino)pyrido[2,3-d]pyrimidin-4(3H)-ones by the action of phenylsulfanyl chloride led to the formation of angularly fused 9-(phenylsulfanylmethyl)-8,9-dihydroimidazo[1,2-a]pyrido[3,2-e]pyrimidin-5(7H)-one .科学研究应用
Cancer Therapy Targeting FGFR
HMS1656B03: shows promise in cancer therapy by targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Abnormal activation of FGFR is implicated in various cancers, and inhibitors that can modulate this pathway are valuable for therapeutic interventions .
Anticancer Activity and SAR Analysis
The pyrimidine core of HMS1656B03 is significant in cancer treatment due to its structural resemblance to nucleotide bases in DNA and RNA. This compound could be part of a broader study on structure-activity relationships (SAR) to develop more potent anticancer drugs .
Inhibition of Tumor Cell Proliferation
Derivatives of HMS1656B03 could be synthesized to test their efficacy in inhibiting tumor cell proliferation. This application is crucial in the early stages of drug development for cancer treatment .
Apoptosis Induction in Cancer Cells
Research could explore how HMS1656B03 induces apoptosis in cancer cells. Apoptosis, or programmed cell death, is a desired outcome when treating cancer, as it can halt the progression of the disease .
Migration and Invasion Inhibition
HMS1656B03: may also play a role in inhibiting the migration and invasion of cancer cells. This is particularly important in preventing metastasis, which is the spread of cancer to other parts of the body .
Development of Low Molecular Weight FGFR Inhibitors
The compound’s potential for being developed into a low molecular weight FGFR inhibitor could be investigated. Such inhibitors are beneficial due to their better pharmacokinetic properties and ease of optimization in drug design .
Multi-Drug Resistance (MDR) Overcoming
HMS1656B03: might be studied for its ability to overcome multi-drug resistance in cancer cells. MDR is a significant challenge in current cancer therapies, and compounds that can bypass or reverse this resistance are highly sought after .
Electrophilic Cyclization Research
The compound could be used in synthetic chemistry research, particularly in electrophilic cyclization reactions to create novel fused pyrimidine systems. This has implications not only in drug design but also in understanding the fundamental chemistry of pyrimidine derivatives .
作用机制
Target of Action
The primary target of HMS1656B03 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, controlling cell growth, differentiation, and metabolism .
Mode of Action
HMS1656B03, like other pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, is believed to exert its effect by inhibiting CDK2 . By inhibiting CDK2, HMS1656B03 can disrupt the normal progression of the cell cycle, potentially leading to the death of cancer cells .
Biochemical Pathways
The inhibition of CDK2 by HMS1656B03 affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, HMS1656B03 can halt the cell cycle, preventing the replication of DNA and the division of cells .
Result of Action
The inhibition of CDK2 by HMS1656B03 leads to a significant alteration in cell cycle progression and induces apoptosis within cells . This can result in the death of cancer cells, making HMS1656B03 a potential candidate for cancer treatment .
未来方向
The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a current focus in medicinal chemistry . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
属性
IUPAC Name |
8-phenyl-13-prop-2-enyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-2-8-21-15-14(16(22)20-18(21)24)12(10-6-4-3-5-7-10)13-11(19-15)9-25-17(13)23/h2-7,12,19H,1,8-9H2,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQZRWXIJRGCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CC=C4)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-5-phenyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2865770.png)
![1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-octylpurine-2,6-dione](/img/structure/B2865771.png)
![4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2865772.png)


![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2865780.png)
![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-fluorophenyl)methyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B2865782.png)

![2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2865784.png)

![2-(4-Fluorophenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2865789.png)
![2-Chloro-N-[1-(5-methyl-2-phenylpyrazol-3-yl)propan-2-yl]propanamide](/img/structure/B2865790.png)
